3-Bromo-5-(difluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(difluoromethoxy)benzamide is an organic compound with the molecular formula C8H6BrF2NO2 It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3,5-dibromoanisole as a starting material, which undergoes a series of reactions including halogen exchange and amide formation .
Industrial Production Methods
Industrial production methods for 3-Bromo-5-(difluoromethoxy)benzamide may involve large-scale bromination and amide formation reactions under controlled conditions. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(difluoromethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Research: It serves as a tool compound for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2-(difluoromethoxy)benzamide
- 3-Bromo-5-(trifluoromethyl)benzamide
- 3-Bromo-5-(difluoromethoxy)benzoic acid
Uniqueness
3-Bromo-5-(difluoromethoxy)benzamide is unique due to the presence of both a bromine atom and a difluoromethoxy group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Biological Activity
3-Bromo-5-(difluoromethoxy)benzamide is a synthetic organic compound that belongs to the benzamide class. Its unique structure, featuring a bromine atom and a difluoromethoxy group, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 3-bromo-5-(difluoromethoxy)-N-propan-2-ylbenzamide
- Molecular Formula : C11H12BrF2NO2
- CAS Number : Not specified in available literature
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The presence of the bromine and difluoromethoxy groups enhances its binding affinity to biological targets, potentially modulating enzyme activity or receptor function. The isopropyl group increases lipophilicity, facilitating cellular uptake.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : Preliminary investigations suggest potential pathways for reducing inflammation markers.
- Enzyme Inhibition : The compound may act as a biochemical probe to study enzyme interactions.
Research Findings
- Anticancer Studies : In vitro studies demonstrated that derivatives of benzamides, including those with bromine and difluoromethoxy substitutions, showed significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features inhibited the growth of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
- Anti-inflammatory Potential : A study focusing on phospholipase A2 inhibition indicated that similar benzamide derivatives could predict drug-induced phospholipidosis, suggesting anti-inflammatory properties .
- Enzyme Interaction : The compound has been investigated for its role in modulating enzyme activity, particularly in relation to phospholipase enzymes. This interaction is crucial for understanding its potential therapeutic applications .
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of MCF-7 cell proliferation | |
Anti-inflammatory | Potential inhibition of phospholipase A2 | |
Enzyme Interaction | Modulation of enzyme activity |
Table 2: Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Bromo-5-(trifluoromethoxy)benzamide | Trifluoromethoxy group | Anticancer properties |
3-Bromo-5-(difluoromethoxy)pyridine | Pyridine ring | Antimicrobial activity |
3-Bromo-5-(difluoromethoxy)phenol | Phenolic structure | Antioxidant properties |
Case Studies
- Case Study on Anticancer Properties : A recent study evaluated the effects of various benzamide derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells .
- Enzyme Inhibition Study : Research focusing on lysosomal enzymes revealed that certain benzamide derivatives could inhibit phospholipase A2 activity, suggesting their potential use in treating conditions related to phospholipidosis .
Properties
IUPAC Name |
3-bromo-5-(difluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO2/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVWNVVZYHIICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.